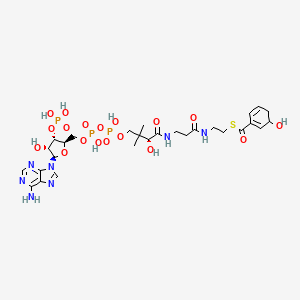
3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxycyclohexa-1,5-diene-1-carboxylic acid. It derives from a cyclohexa-1,5-diene-1-carbonyl-CoA. It is a conjugate acid of a this compound(4-).
科学的研究の応用
Anaerobic Aromatic Compound Degradation
The first steps in the anaerobic conversion of benzoyl-CoA to nonaromatic products involve the enzymes benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. These enzymes catalyze the reduction of benzoyl-CoA under anoxic conditions, producing cyclohexa-1,5-diene-1-carbonyl-CoA as the main product, which is then converted into 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by the hydratase. This process, observed in the denitrifying bacterium Thauera aromatica, illustrates the biochemical pathway for aromatic compound degradation in anaerobic environments (Boll et al., 2000).
Mechanism of Enzymatic Birch Reduction
The enzymes involved in anaerobic degradation of aromatic compounds, specifically benzoyl-coenzyme A reductases (BCR), catalyze the ATP-dependent reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA (dienoyl-CoA). This Birch reduction mechanism involves alternate electron transfer and protonation steps, indicating a complex and highly specific enzymatic process that contributes to the biochemical conversion of aromatic compounds in bacteria (Thiele et al., 2008).
Common Benzoyl-CoA Degradation Pathway in Anaerobes
Research has shown that cyclohexa-1,5-diene-1-carbonyl-CoA hydratase activities in various anaerobic bacteria indicate a common pathway for benzoyl-CoA degradation across different types of anaerobes. This pathway involves the dearomatization of benzoyl-CoA to dienoyl-CoA and its further metabolism, suggesting a universal mechanism for aromatic compound degradation in both facultative and strict anaerobes (Peters et al., 2006).
Oxidative Stress Protection in Aromatic Compound Degradation
Studies have identified a benzoyl-CoA-forming, 1,5-dienoyl-CoA:acceptor oxidoreductase activity in Thauera aromatica that seems to provide protection against oxidative stress during the degradation of aromatic compounds. This activity suggests a regulatory mechanism that prevents the futile cycling of aromatic compound degradation and rearomatization under varying oxygen levels, illustrating the adaptability of bacterial metabolic pathways to environmental conditions (Thiele et al., 2008).
特性
分子式 |
C28H42N7O18P3S |
|---|---|
分子量 |
889.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxycyclohexa-1,5-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O18P3S/c1-28(2,22(39)25(40)31-7-6-18(37)30-8-9-57-27(41)15-4-3-5-16(36)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-4,10,13-14,16-17,20-22,26,36,38-39H,5-9,11-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,20-,21-,22+,26-/m1/s1 |
InChIキー |
QDXKTBIXZUTNGC-CRVKRRNDSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(CC=C4)O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(CC=C4)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



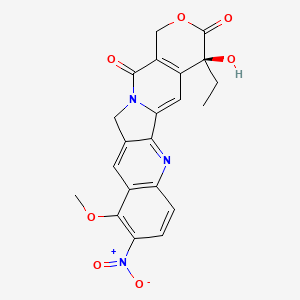
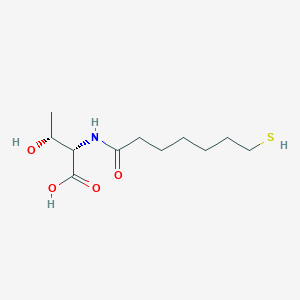
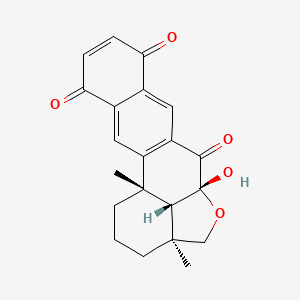
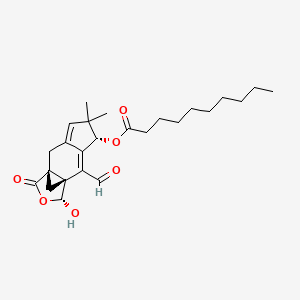
![Oxacalix[4]arene](/img/structure/B1264315.png)

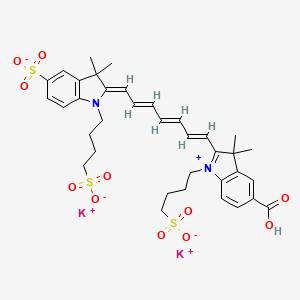
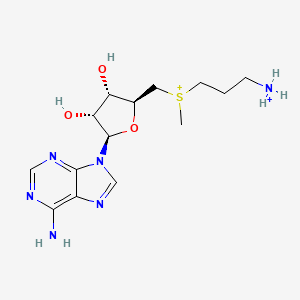
![(2s)-2-(4-Propoxy-3-{[({4-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-Yl]phenyl}carbonyl)amino]methyl}benzyl)butanoic Acid](/img/structure/B1264321.png)
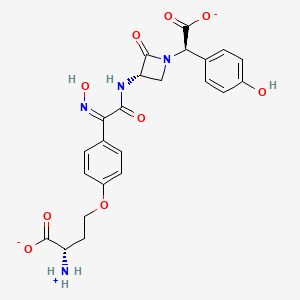
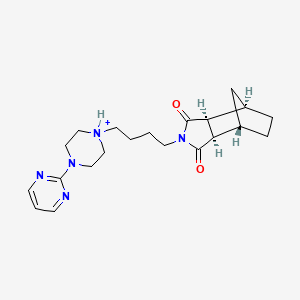
![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)
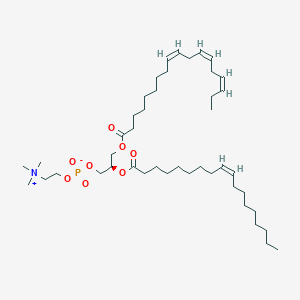
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)